molecular formula C4H10N2O3 B8456394 Methyl n-amino-n-2-hydroxyethylcarbamate

Methyl n-amino-n-2-hydroxyethylcarbamate

Cat. No.: B8456394
M. Wt: 134.13 g/mol
InChI Key: KPDMSVSTIVFLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl n-amino-n-2-hydroxyethylcarbamate is a useful research compound. Its molecular formula is C4H10N2O3 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

methyl N-amino-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C4H10N2O3/c1-9-4(8)6(5)2-3-7/h7H,2-3,5H2,1H3

InChI Key

KPDMSVSTIVFLOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0-5° C., 248.4 g (2.628 mol) of methyl chloroformate were added with stirring, over a period of 30 min, to a mixture of 200 g (2.628 mol) of 2-hydrazinoethanol and 266 g (2.628 mol) of triethylamine in 1600 ml of methylene chloride. After 3 h of stirring at from 3 to 22 C, the resulting hydrochloride was removed by filtration and washed with THF. The filtrates were combined. The filter cake was suspended in 800 ml of THF and filtered again. This filtrate, too, was combined with the previous filtrate. The combined filtrates were concentrated under reduced pressure. This gave 366 g of the title compound as colorless oil having an HPLC purity of 95.3%, corresponding to a yield of 98.9% of theory. According to GC, the purity was 85.2%.
Quantity
248.4 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
266 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two

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